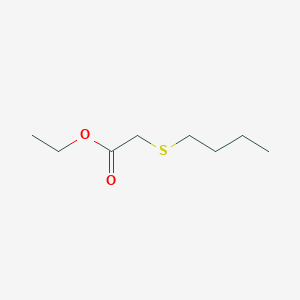

Ethyl 2-butylsulfanylacetate

Description

Ethyl 2-butylsulfanylacetate (C₈H₁₆O₂S) is an organosulfur compound featuring a thioether (butylsulfanyl) group esterified with ethyl acetate. This molecule is structurally characterized by a sulfur atom bridging a butyl chain and an acetylated ethyl ester moiety. Such compounds are of interest in organic synthesis, particularly in the development of flavorants, agrochemicals, and ligands for metal coordination due to their sulfur-based reactivity and stability .

Properties

CAS No. |

71037-04-2 |

|---|---|

Molecular Formula |

C8H16O2S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

ethyl 2-butylsulfanylacetate |

InChI |

InChI=1S/C8H16O2S/c1-3-5-6-11-7-8(9)10-4-2/h3-7H2,1-2H3 |

InChI Key |

FYOHYVYTYGUMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 2-butylsulfanylacetate, we compare it with three structurally related compounds: Ethyl 2-phenylacetoacetate , Ethyl pyruvate , and TAS-103 . Key distinctions in functional groups, reactivity, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Sulfur’s polarizability may also stabilize metal complexes, though this property is less studied than in phenyl-substituted analogs .

- Ethyl 2-phenylacetoacetate : The phenyl group introduces aromatic stabilization, increasing thermal stability. This compound is widely used in Claisen condensations to synthesize β-keto esters for drug intermediates (e.g., antimalarials) .

- Ethyl pyruvate : The α-keto group confers redox activity, enabling scavenging of reactive oxygen species (ROS) in biomedical applications .

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-butylsulfanylacetate, and how is purity validated?

this compound is typically synthesized via nucleophilic substitution or esterification reactions using thiols (e.g., butanethiol) and ethyl chloroacetate. Key steps include:

- Reaction conditions : Anhydrous solvents (e.g., THF or DCM), base catalysts (e.g., triethylamine), and controlled temperatures (0–25°C) to minimize side reactions .

- Purity validation :

- GC-MS : Retention time and mass fragmentation patterns compared to standards.

- NMR : Characteristic peaks (e.g., ester carbonyl at ~170–175 ppm in NMR, thioether protons at ~2.5–3.5 ppm in NMR) .

- HPLC : Purity ≥98% confirmed via reverse-phase chromatography with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1740 cm, S-C bond at ~600–700 cm) .

- NMR : Assigns molecular structure (e.g., ethyl group triplet at ~1.2 ppm, thioether methylene protons as a multiplet).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., , exact mass 174.0668) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

- Catalyst screening : Evaluate bases (e.g., DBU vs. KCO) to enhance nucleophilic substitution efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate reactions but increase side-product formation.

- DOE (Design of Experiments) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time .

- Example optimization

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EtN | THF | 72 | 95 |

| DBU | DCM | 85 | 98 |

Q. How to resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR data may arise from:

- Isomerism : Check for diastereomers or regioisomers via 2D NMR (e.g., NOESY, HSQC).

- Impurities : Use preparative HPLC to isolate pure fractions and re-analyze.

- Solvent artifacts : Ensure deuterated solvents are free from residual protons (e.g., DMSO-d vs. CDCl) .

Data Analysis and Reproducibility

Q. What methodologies ensure reproducibility in this compound synthesis?

- Detailed protocols : Document exact molar ratios, solvent grades, and equipment calibration (e.g., syringe pump rates for slow reagent addition) .

- Batch-specific analytics : Include CoA (Certificate of Analysis) data for each synthesis batch, as exemplified by Cayman Chemical’s standards .

- Cross-lab validation : Share raw spectral data (e.g., .jdx files for NMR) in supplementary materials for peer verification .

Structural and Mechanistic Insights

Q. What computational methods support mechanistic studies of this compound’s reactivity?

- DFT calculations : Model transition states for nucleophilic substitution to predict regioselectivity.

- Molecular docking : Explore interactions with biological targets (e.g., enzyme active sites) if applicable .

- Example computational

| Parameter | Value (kcal/mol) |

|---|---|

| Activation energy | 25.3 |

| Reaction enthalpy | -12.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.